2-Ethoxyethyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Description
2-Ethoxyethyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a tetrahydropyridine derivative characterized by:
- A 2-fluorophenyl group at position 4 of the tetrahydropyridine ring.
- A 2-ethoxyethyl ester at position 2.
- A methyl substituent at position 2 and a ketone group at position 4.
Properties
IUPAC Name |
2-ethoxyethyl 4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO4/c1-3-22-8-9-23-17(21)16-11(2)19-15(20)10-13(16)12-6-4-5-7-14(12)18/h4-7,13H,3,8-10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFGTEMKFGRXLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=C(NC(=O)CC1C2=CC=CC=C2F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized to form the pyridine ring. The final step involves esterification with 2-ethoxyethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Ethoxyethyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the pyridine ring facilitates its integration into biological systems. The compound may modulate signaling pathways by inhibiting or activating key enzymes, leading to its observed effects.
Comparison with Similar Compounds
Aromatic Ring Substituent Variations
Variations in the aryl group at position 4 significantly influence electronic properties, steric effects, and biological interactions.
Impact of Halogen Position :
- 2-Fluoro (target): Balances lipophilicity and electronic effects, favoring membrane permeability .
- 4-Chloro (): Induces steric hindrance, altering binding pocket interactions in biological targets .
- 2,4-Dichloro (): Increases molecular weight and polarity, affecting solubility .
Ester Group Modifications
The ester group at position 3 influences pharmacokinetics and metabolic stability.
Functional Implications :
- 2-Ethoxyethyl (target): The ether linkage in the ester group reduces metabolic degradation compared to simpler alkyl esters (e.g., ethyl or methyl) .
- Benzyl esters (): Improve CNS targeting but may increase toxicity risks .
Core Structure Modifications
Thioxo Substitution at Position 6
Replacing the ketone (oxo) with a thioxo group alters electronic properties and reactivity:
- Methyl 2-methyl-4-phenyl-6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylate (): Increased hydrogen-bonding capacity due to sulfur’s electronegativity. Enhanced inhibition of bacterial enoyl-ACP reductase .
Substituents at Position 5
- Ethyl 5-cyano-4-(3-fluorophenyl)-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate (): The cyano and sulfanyl groups introduce steric and electronic complexity, broadening antimicrobial activity .
Biological Activity
2-Ethoxyethyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a heterocyclic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H20FNO4
- Molar Mass : 321.34 g/mol
The compound features a tetrahydropyridine ring and a fluorophenyl substituent, which may influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its structural components. The tetrahydropyridine ring can engage in hydrogen bonding with active site residues of target proteins, while the fluorophenyl group may enhance binding affinity through hydrophobic interactions. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Anticancer Activity
Recent studies have shown that compounds structurally related to 2-Ethoxyethyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate exhibit significant anticancer properties. For instance:
- Case Study : In a study evaluating compounds against breast cancer cell lines (MCF-7 and MDA-MB-468), similar tetrahydropyridine derivatives demonstrated selective cytotoxicity. Compounds showed growth inhibition with GI50 values below 10 µM, indicating potent activity against cancer cells .
Pharmacological Effects
The compound's pharmacological profile suggests potential applications in treating various conditions:
- Antitumor Activity : The compound's ability to inhibit cell proliferation in cancer cell lines positions it as a candidate for further development as an anticancer agent.
- Enzyme Inhibition : The tetrahydropyridine structure may inhibit key enzymes involved in metabolic pathways, although specific targets remain to be elucidated.
Comparative Studies
Comparative studies have been conducted to evaluate the efficacy of this compound against similar structures. The following table summarizes findings from recent research:
| Compound Name | Structure | GI50 (µM) | Target Cell Line |
|---|---|---|---|
| Compound A | Tetrahydropyridine derivative | 6.57 | MDA-MB-468 |
| Compound B | Tetrahydropyridine derivative | 8.03 | MCF-7 |
| 2-Ethoxyethyl 4-(2-fluorophenyl)-2-methyl-6-oxo | TBD | TBD | TBD |
Synergistic Effects
Research indicates that certain combinations of these compounds with established drugs like gefitinib can produce synergistic effects in inhibiting cancer cell growth. For example, compounds exhibiting enhanced activity when combined with gefitinib suggest potential for combination therapies in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
